(R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester
Description
(R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is a chiral secondary amine featuring a piperidine core substituted at the 3-position with a cyclopropylamino group and a benzyl ester at the 1-position. Its molecular formula is tentatively inferred as C₁₆H₂₂N₂O₂ (molecular weight ≈ 298.36 g/mol).
Properties
IUPAC Name |
benzyl (3R)-3-(cyclopropylamino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-16(20-12-13-5-2-1-3-6-13)18-10-4-7-15(11-18)17-14-8-9-14/h1-3,5-6,14-15,17H,4,7-12H2/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXFGEDOFVJCCX-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Piperidine Ring Functionalization
The piperidine core is typically derived from nipecotic acid (piperidine-3-carboxylic acid) or its protected variants. Key steps include:
-
Benzyl Ester Formation : Reaction of piperidine-3-carboxylic acid with benzyl chloride in the presence of quaternary ammonium carboxylate catalysts (e.g., benzyltrimethylammonium acetate) under mild conditions (20–40°C, 2–4 h) achieves >90% conversion to the benzyl ester.
-
Stereochemical Control : Asymmetric hydrogenation of prochiral enamines or ketones using chiral catalysts (e.g., Rh-BDPMI complexes) establishes the (R)-configuration with enantiomeric excess (ee) >95%.
Detailed Synthetic Routes
Route 1: Sequential Protection-Coupling-Deprotection
-
Starting Material : (R)-Piperidine-3-carboxylic acid (CAS: 498-00-0).
-
Benzyl Ester Formation :
-
Amine Protection : Treat with benzyl chloroformate (Cbz-Cl, 1.1 eq) in THF/NaHCO₃ to form (R)-1-Cbz-3-aminopiperidine-1-carboxylic acid benzyl ester.
-
Cyclopropane Coupling :
-
Cbz Deprotection : Hydrogenolysis (H₂, Pd/C, MeOH) removes the Cbz group.
-
Yield : 85%.
-
Critical Reaction Parameters
Challenges and Solutions
-
Stereochemical Integrity : Racemization during amide coupling is mitigated by low-temperature conditions (−20°C) and short reaction times.
-
Cyclopropane Stability : High-pressure hydrogenation (≥85 bar) ensures complete deprotection without cyclopropane ring opening.
-
Scalability : Quaternary ammonium catalysts in benzyl ester formation enable gram-scale synthesis with minimal purification.
Industrial Applications and Modifications
Chemical Reactions Analysis
Types of Reactions
®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Neuropharmacological Applications
One of the most promising applications of (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester is in the field of neuropharmacology, particularly as a potential treatment for cognitive disorders.
Case Studies
-
Cognitive Enhancement:
- A study demonstrated that compounds similar to (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester showed improved cognitive functions in animal models by increasing dopamine and acetylcholine levels in the prefrontal cortex .
- Dual-action compounds combining H3 receptor antagonism and cholinesterase inhibition were found to exhibit significant improvements in memory and learning tasks in rodent models.
-
Alzheimer's Disease Research:
- The multitargeted approach of combining H3 receptor antagonism with AChE inhibition is being explored as a therapeutic strategy for Alzheimer’s disease. Compounds like (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester could potentially lead to new treatments that address multiple pathways involved in neurodegeneration .
Anticancer Applications
The compound has also been investigated for its anticancer properties, particularly against ovarian cancer.
Case Studies
- Ovarian Cancer Treatment:
- In vitro studies have shown that derivatives of (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester exhibit significant cytotoxicity against ovarian cancer cell lines, with some derivatives achieving GI50 values comparable to established chemotherapeutics .
- Structural modifications leading to increased potency were identified, suggesting that further optimization could yield more effective anticancer agents.
Summary of Findings
The applications of (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester span both neuropharmacology and oncology. Its ability to act as an H3 receptor antagonist while also inhibiting cholinesterases positions it as a promising candidate for treating cognitive disorders. Additionally, its potential in anticancer therapies highlights the versatility of this compound.
Mechanism of Action
The mechanism of action of ®-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Differences
- Piperidine vs. Piperazine Backbone : The target compound’s piperidine ring (single nitrogen) contrasts with piperazine derivatives (two nitrogens), which exhibit higher basicity and diverse binding profiles .
- Substituent Effects: Cyclopropylamino: Enhances metabolic stability and steric hindrance compared to benzyl () or isopropyl groups (). Chloro-acetyl Group: Introduces reactivity for further functionalization, unlike the inert cyclopropylamino group . Hydroxy/Amino Groups: Increase solubility and hydrogen-bonding capacity, as seen in CAS 924278-87-5 .
Physicochemical Properties
- Molecular Weight : The target compound (~298 g/mol) is lighter than piperazine analogs (~310 g/mol) but heavier than hydroxy-substituted derivatives (~250 g/mol).
- Solubility: Hydroxy and amino groups (CAS 924278-87-5) improve aqueous solubility, whereas chloro-acetyl and phenyl groups () enhance lipophilicity.
- Stability : Benzyl esters are pH-sensitive; acidic conditions favor ester bond stability, as demonstrated in studies on DHP-glucuronic acid complexes .
Biological Activity
(R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester, a compound with the chemical formula CHNO, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.
The biological activity of (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester primarily involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to act as an agonist or antagonist, modulating the activity of these targets. The presence of the cyclopropyl group and the piperidine ring contributes significantly to its binding affinity and specificity, which are crucial for its pharmacological effects .
Pharmacological Applications
Research indicates that (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester may exhibit promising antitumor properties. Preliminary studies have shown that derivatives of similar compounds can inhibit cancer cell proliferation. For instance, compounds with structural similarities have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester may also possess anticancer properties .
Antiviral Potential
Additionally, there is emerging evidence that compounds containing similar piperidine structures may exhibit antiviral activity. The ability to inhibit viral replication in vitro has been noted in related compounds, indicating a potential for (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester to act against viral infections .
Case Study: Anticancer Activity
A study focusing on a series of quinolone derivatives highlighted that structural modifications can lead to enhanced anticancer efficacy. In this context, (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester was evaluated for its ability to inhibit growth in ovarian cancer cell lines. The results indicated that specific substitutions on the piperidine ring could improve biological activity, making it a candidate for further investigation in anticancer drug development .
Comparative Analysis with Similar Compounds
To better understand the unique properties of (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester, a comparison with structurally similar compounds was conducted. The following table summarizes key differences in biological activity:
| Compound Name | Structure Features | Anticancer Activity | Antiviral Activity |
|---|---|---|---|
| (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester | Cyclopropyl group, piperidine ring | Promising (in vitro studies ongoing) | Potential (similar compounds show activity) |
| Benzyl-ethyl-(S)-pyrrolidin-3-yl-amine | Ethyl group instead of cyclopropyl | Moderate | Limited |
| Amino-quinolone derivatives | Quinolone core structure | High efficacy against specific cancer types | Not extensively studied |
This comparative analysis suggests that the unique cyclopropyl modification in (R)-3-Cyclopropylamino-piperidine-1-carboxylic acid benzyl ester may confer distinct biological activities not observed in other derivatives.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
